molecular formula C5H7NNa2O4 B1588773 Disodium L-glutamate CAS No. 68187-32-6

Disodium L-glutamate

Cat. No. B1588773
CAS RN: 68187-32-6
M. Wt: 191.09 g/mol
InChI Key: PXEDJBXQKAGXNJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium L-glutamate, also known as DSG, is a sodium salt of glutamic acid . It is used as a flavoring agent to impart umami flavor . It can be produced by neutralizing glutamic acid with two molar equivalents of sodium hydroxide (NaOH) .


Synthesis Analysis

The synthesis of Disodium L-glutamate involves the neutralization of glutamic acid with two molar equivalents of sodium hydroxide .


Molecular Structure Analysis

Disodium L-glutamate has a molecular formula of C5H7NNa2O4 . Its average mass is 191.093 Da and its monoisotopic mass is 191.017044 Da .


Chemical Reactions Analysis

Disodium L-glutamate is a sodium salt of glutamic acid . It is formed by the reaction of glutamic acid with sodium hydroxide .


Physical And Chemical Properties Analysis

Disodium L-glutamate is a white crystalline powder that is practically odorless . It has a molar mass of 191.09 g/mol . It is soluble in water (73.9 g/100 mL at 25 °C) and sparingly soluble in alcohol . Its boiling point is 225 °C (437 °F; 498 K), at which point it decomposes .

Scientific Research Applications

1. Impact on Insulin Secretion and Glucose Tolerance

Research demonstrates that oral (L)-glutamate, like monosodium (L)-glutamate, can enhance glucose-induced insulin secretion in healthy individuals without affecting glucose tolerance. This suggests potential implications in managing insulin response in humans (Chevassus et al., 2002).

2. Genotoxic Effects

A study has shown that monosodium glutamate (MSG), which contains the same L-glutamate component as disodium L-glutamate, can cause genotoxic effects on human peripheral blood lymphocytes, raising concerns about its genetic safety (Ataseven et al., 2016).

3. Neurotransmitter Functions

Glutamate plays a significant role in brain functions, including synapse formation, memory, cognition, and cellular metabolism. Studies have noted that excessive ingestion of glutamate-rich substances like MSG can lead to neurotoxicity, indicating a need for careful management of glutamate levels in food (Hajihasani et al., 2020).

4. Biosensors and Clinical Applications

Glutamate biosensors, developed for detecting glutamate levels, have implications in understanding various neurological and psychiatric disorders. These sensors are used in clinical medicine for monitoring glutamate in the brain, contributing to medical knowledge on neurotransmitter systems (Okon & Ronkainen, 2017).

5. Enhancing Salty Taste in Food

Glutamate has been studied for its ability to enhance the salty taste in foods, particularly in reduced sodium products. This has practical applications in developing low-sodium food items while maintaining flavor (Rocha et al., 2020).

6. Agricultural Applications

Glutamate has been used in agricultural settings, such as enhancing the effectiveness of Bacillus thuringiensis against certain pests. This demonstrates its potential as an additive in pest control strategies (Pszczolkowski et al., 2004).

Safety And Hazards

Excessive amounts of glutamate or its congeners can be highly toxic to neurons and may contribute to neuron damage/death in stroke, epilepsy, and neurodegenerative diseases . The decreased supply of oxygen (hypoxia) in stroke has been shown to result in excess glutamate release . EFSA has established a safe intake level for glutamic acid and glutamates used as food additives after re-evaluating their safety .

Future Directions

There are ongoing studies on the hydration and dynamics of L-glutamate ion in aqueous solution . The behavior of these molecules is directly related to the aversion to water of the nonpolar groups, whereas the polar moieties tend to be highly hydrated . Their surfactant properties are therefore essentially based on the balance between the hydrophilic and hydrophobic parts of the molecule, called HLB (Hydrophile-Lipophile Balance) .

properties

IUPAC Name

disodium;2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEDJBXQKAGXNJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NNa2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 2-aminopentanedioate

CAS RN

68187-32-6
Record name L-Glutamic acid, N-coco acyl derivs., monosodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid, N-coco acyl derivs., monosodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium L-glutamate
Reactant of Route 2
Disodium L-glutamate
Reactant of Route 3
Disodium L-glutamate
Reactant of Route 4
Disodium L-glutamate
Reactant of Route 5
Disodium L-glutamate
Reactant of Route 6
Disodium L-glutamate

Citations

For This Compound
24
Citations
R Tanaka - Bioscience, biotechnology, and biochemistry, 2007 - Taylor & Francis
… Disodium L-glutamate and sodium L-pyroglutamate. L-Glutamic acid (60 mg) was dissolved … the elutate was concentrated in vacuo to give disodium L-glutamate (81 mg), a white powder…
Number of citations: 6 www.tandfonline.com
P Gao, LZ LIU, CL ZHAN, YB ZHOU, MH LIU - Acta Chimica Sinica, 2004 - sioc-journal.cn
… The previously reported synthetic route of C 18-Glu is that stearoyl chloride was dropwise added into disodium L glutamate solution in a mixture of acetone and water (J. Am. Oil Chem. …
Number of citations: 6 sioc-journal.cn
Y Sakata, T Horikawa… - Agricultural and biological …, 1963 - academic.oup.com
… Strontium L-glutamate LC5h70,NSr•H20: To II of disodium L-glutamate aqueous solution of … Barium L-glutamate LC5h70 4NBa•nH20: Prepared from disodium L-glutamate and barium …
Number of citations: 2 academic.oup.com
H Ishiwata, T Yamada, N Yoshiike, M Nishijima… - … Food Research and …, 2002 - Springer
The daily intake of 106 food additives (measured as 43 compounds) by five age groups (small children, children, youths, adults, and aged) was estimated. The estimation was based on …
Number of citations: 56 link.springer.com
M Takehara, I Yoshimura, K Takizawa… - Journal of the American …, 1972 - Springer
… A solution of disodium L-glutamate was formed by adding 8.0 g of sodium hydroxide to a suspension of 14.7 g (0.1 mole) of L-glutamic acid in 70 ml of water and 50 ml of acetone. …
Number of citations: 103 link.springer.com
S Christgau, J Odderhede, K Stahl… - … Section C: Crystal …, 2005 - scripts.iucr.org
… molar ratio of 1:2, while crystals of strontium(II) di(hydrogen L-glutamate) were obtained by reacting equimolar amounts of strontium(II) chloride hexahydrate with disodium L-glutamate (…
Number of citations: 9 scripts.iucr.org
AS TOMCUFCIK, DR SEEGER - The Journal of Organic …, 1961 - ACS Publications
XX' X X'I. HH V. Br H II. FH VI. Cl Cl III. FF VII. Br Cl IV. Cl H highly effective in prolonging the life span of mice with advanced leukemia (L1210). 3 In our labora-tories, these compounds …
Number of citations: 18 pubs.acs.org
HK Jeong, NH Jeong, KD Nam - Applied Chemistry for …, 1994 - koreascience.kr
… 이때 생성된 투명 disodium L-glutamate용액을 Yoshida 등의 합성 법|5]에 따라 지방산염화물들과 N-아실화반응을 였다. 즉, 탄소수 12~18 범위의 지방산 염화물인 lauroyl Chloride 24.06g(…
Number of citations: 0 koreascience.kr
GH Searle, RW Hay, B Jeragh - Australian Journal of Chemistry, 1980 - CSIRO Publishing
… Glycine Sodium glycinate Sodium DL-serinate Sodium DL-a-alaninate Sodium p-alaninate Disodium L-aspartate Sodium hydrogen L-aspartate Disodium L-glutamate Disodium …
Number of citations: 12 www.publish.csiro.au
J Bello, JR Vinograd - The Journal of Physical Chemistry, 1956 - ACS Publications
(9) This is restricted to the commonly investigated concentration range, up to 10% gelatin. At higher concentrations the melting point increases sharply: J. Russel,“TheTheory of the …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.